molecular formula C8H13NO2 B14207153 4-Pentenamide, 2-hydroxy-N-2-propenyl-, (2R)- CAS No. 835640-90-9

4-Pentenamide, 2-hydroxy-N-2-propenyl-, (2R)-

Cat. No.: B14207153
CAS No.: 835640-90-9
M. Wt: 155.19 g/mol
InChI Key: AMQSYTPUXGSBHY-SSDOTTSWSA-N
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Description

4-Pentenamide, 2-hydroxy-N-2-propenyl-, (2R)- is a chemical compound with the molecular formula C8H13NO2. It is a derivative of pentenamide, featuring a hydroxyl group and a propenyl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenamide, 2-hydroxy-N-2-propenyl-, (2R)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentenamide and 2-hydroxy-N-2-propenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium or platinum may be used.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-Pentenamide, 2-hydroxy-N-2-propenyl-, (2R)- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, 2-hydroxy-N-2-propenyl-, (2R)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The propenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Pentenamide, 2-hydroxy-N-2-propenyl-, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pentenamide, 2-hydroxy-N-2-propenyl-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and propenyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenamide, N-hydroxy-N-2-propenyl-: This compound is similar in structure but lacks the (2R)-configuration.

    2-Hydroxy-N-2-propenylacetamide: Another related compound with a different backbone structure.

Uniqueness

4-Pentenamide, 2-hydroxy-N-2-propenyl-, (2R)- is unique due to its specific stereochemistry and the presence of both hydroxyl and propenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

835640-90-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2R)-2-hydroxy-N-prop-2-enylpent-4-enamide

InChI

InChI=1S/C8H13NO2/c1-3-5-7(10)8(11)9-6-4-2/h3-4,7,10H,1-2,5-6H2,(H,9,11)/t7-/m1/s1

InChI Key

AMQSYTPUXGSBHY-SSDOTTSWSA-N

Isomeric SMILES

C=CC[C@H](C(=O)NCC=C)O

Canonical SMILES

C=CCC(C(=O)NCC=C)O

Origin of Product

United States

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